molecular formula C16H15NO5S B4061080 methyl 4-{[(phenylsulfonyl)acetyl]amino}benzoate

methyl 4-{[(phenylsulfonyl)acetyl]amino}benzoate

Cat. No.: B4061080
M. Wt: 333.4 g/mol
InChI Key: AYVXXVWCLLQGOK-UHFFFAOYSA-N
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Description

Methyl 4-{[(phenylsulfonyl)acetyl]amino}benzoate is an organic compound with the molecular formula C16H15NO5S It is a derivative of benzoic acid and features a phenylsulfonyl group attached to an acetylamino moiety

Scientific Research Applications

Methyl 4-{[(phenylsulfonyl)acetyl]amino}benzoate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins and enzymes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-{[(phenylsulfonyl)acetyl]amino}benzoate typically involves the following steps:

    Formation of the phenylsulfonylacetyl chloride: This is achieved by reacting phenylsulfonyl chloride with acetyl chloride in the presence of a base such as pyridine.

    Acylation of 4-aminobenzoic acid: The phenylsulfonylacetyl chloride is then reacted with 4-aminobenzoic acid in the presence of a base like triethylamine to form the desired product.

    Esterification: The final step involves esterification of the carboxylic acid group with methanol in the presence of a catalyst such as sulfuric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-{[(phenylsulfonyl)acetyl]amino}benzoate undergoes various chemical reactions, including:

    Oxidation: The phenylsulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The nitro group can be reduced to an amine.

    Substitution: The ester group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.

    Substitution: Nucleophiles like sodium methoxide or sodium ethoxide are commonly employed.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted esters depending on the nucleophile used.

Mechanism of Action

The mechanism of action of methyl 4-{[(phenylsulfonyl)acetyl]amino}benzoate involves its interaction with molecular targets such as enzymes and receptors. The phenylsulfonyl group can form strong interactions with protein active sites, potentially inhibiting their function. The acetylamino moiety may also play a role in modulating the compound’s activity by enhancing its binding affinity.

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-{[(phenylsulfonyl)amino]benzoate}: Similar structure but lacks the acetyl group.

    Methyl 4-{[(phenylsulfanyl)acetyl]amino}benzoate: Contains a phenylsulfanyl group instead of a phenylsulfonyl group.

Uniqueness

Methyl 4-{[(phenylsulfonyl)acetyl]amino}benzoate is unique due to the presence of both the phenylsulfonyl and acetyl groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

methyl 4-[[2-(benzenesulfonyl)acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO5S/c1-22-16(19)12-7-9-13(10-8-12)17-15(18)11-23(20,21)14-5-3-2-4-6-14/h2-10H,11H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYVXXVWCLLQGOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)NC(=O)CS(=O)(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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